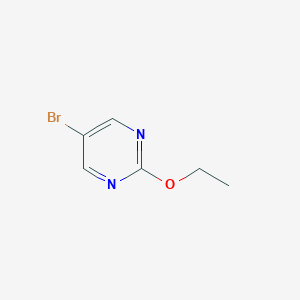
5-Bromo-2-ethoxypyrimidine
Overview
Description
5-Bromo-2-ethoxypyrimidine: is an organic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyrimidine ring . This compound is primarily used in chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxypyrimidine typically involves the bromination of 2-ethoxypyrimidine. One common method includes the reaction of 2-ethoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling and disposal of bromine and other reagents to meet safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethoxypyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, and bases such as potassium carbonate or cesium carbonate, are typically used.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include aryl or alkynyl-substituted pyrimidines.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it serves as a building block for the synthesis of compounds with potential therapeutic properties. It is used in the study of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its derivatives are explored for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxypyrimidine is largely dependent on its use as an intermediate in chemical reactions. It acts as a substrate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The bromine atom at the 5-position is particularly reactive, making it a key site for nucleophilic attack or palladium-catalyzed coupling .
Comparison with Similar Compounds
5-Bromo-2-methoxypyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-2-hydroxypyrimidine: Contains a hydroxyl group instead of an ethoxy group.
5-Bromo-2-ethynylpyrimidine: Features an ethynyl group instead of an ethoxy group.
Uniqueness: 5-Bromo-2-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The ethoxy group at the 2-position provides different steric and electronic effects compared to methoxy or hydroxyl groups, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
5-bromo-2-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSREVHIXMTHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586045 | |
| Record name | 5-Bromo-2-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-11-1 | |
| Record name | 5-Bromo-2-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-ethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-2-ethoxypyrimidine in the synthesis of 5-(perfluoroalkyl)pyrimidines?
A: this compound serves as a key starting material in the synthesis of 5-(perfluoroalkyl)pyrimidines []. The research demonstrates its reactivity with perfluoroalkyl iodides in the presence of copper bronze, leading to the formation of 5-perfluoroalkyl derivatives. This reaction highlights the versatility of this compound as a building block in organic synthesis, particularly for introducing perfluoroalkyl groups into pyrimidine scaffolds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
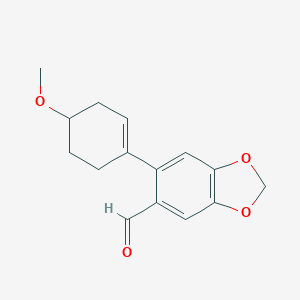

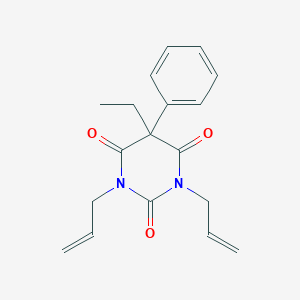
![1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B102214.png)
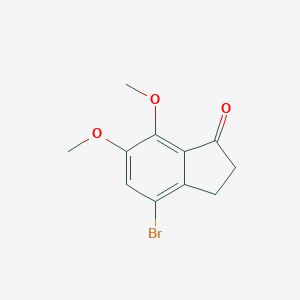
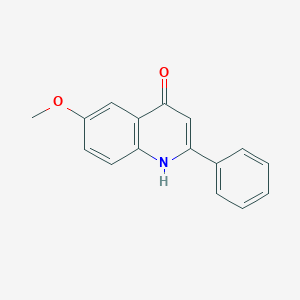
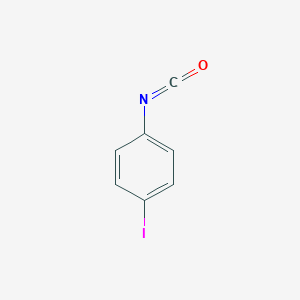

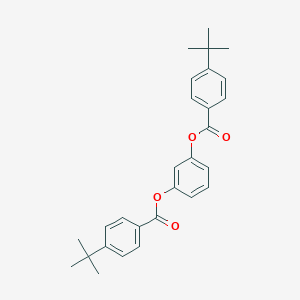
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)
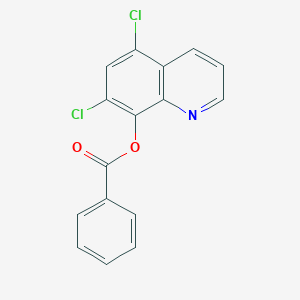
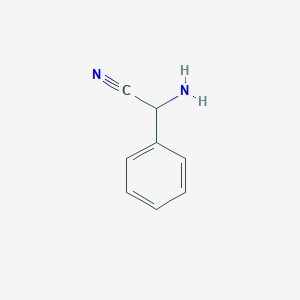
![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)

